4-Amino-3-hydroxybenzenesulfonic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

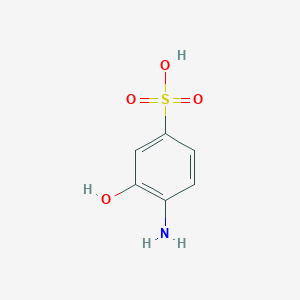

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYSAVOFADVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593370 | |

| Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2592-14-5 | |

| Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 4-Amino-3-hydroxybenzenesulfonic acid (AHBSA), a versatile chemical intermediate. With applications ranging from the synthesis of azo dyes to the development of novel pharmaceuticals, a thorough understanding of its physical characteristics is paramount for its effective utilization in research and development. This document moves beyond a simple listing of properties to provide insights into the interplay of its functional groups and their influence on its behavior, supported by experimental data and established analytical protocols.

Molecular Structure and Key Physicochemical Parameters

This compound, with the chemical formula C₆H₇NO₄S, possesses a unique molecular architecture that dictates its physical and chemical behavior. The presence of an amino (-NH₂), a hydroxyl (-OH), and a sulfonic acid (-SO₃H) group on a benzene ring gives rise to its amphoteric nature and complex properties.

A summary of its key physicochemical parameters is presented in Table 1 .

| Property | Value | Source(s) |

| Molecular Weight | 189.19 g/mol | [1] |

| Appearance | Colorless to gray-brown rhomboid crystals | [1] |

| Melting Point | Decomposes at ≥300 °C (572 °F) | [1] |

| 155-156 °C | [2] | |

| Solubility in Water | < 0.1 g/100 mL at 21.5 °C | [2] |

| Soluble in hot water | ||

| Crystal Structure | Monoclinic, Space group P2₁/n (for the hemihydrate) |

A Note on Discrepancies: It is crucial to acknowledge the conflicting data present in the literature regarding the melting point and aqueous solubility of AHBSA. The significant discrepancy in melting point values (≥300 °C with decomposition versus 155-156 °C) may be attributable to the presence of impurities, the anhydrous versus hydrated form of the compound, or the rate of heating during analysis. The higher value, indicating decomposition, is more frequently cited in safety and supplier documentation, suggesting it is the temperature at which the compound chemically breaks down rather than undergoes a simple phase transition. The lower value may represent the melting point of a specific polymorph or a sample with residual starting materials.

Similarly, the conflicting reports on water solubility ("highly soluble" versus "<0.1 g/100 mL") can likely be explained by the compound's zwitterionic nature and the pH of the aqueous medium. The presence of both acidic (sulfonic acid and hydroxyl) and basic (amino) functional groups means that the solubility is highly dependent on pH. At its isoelectric point, the molecule will have minimal net charge, leading to lower solubility. In acidic or alkaline solutions, the formation of the corresponding salt will significantly increase its solubility. The statement "soluble in hot water" further suggests that the dissolution process is endothermic and solubility increases with temperature.

Spectroscopic Profile

The spectroscopic fingerprint of AHBSA is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

-

¹H NMR: The proton NMR spectrum of AHBSA in a suitable deuterated solvent (e.g., DMSO-d₆) will exhibit distinct signals for the aromatic protons, as well as exchangeable protons from the -NH₂, -OH, and -SO₃H groups. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the three different substituents.

-

¹³C NMR: The carbon-13 NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts being influenced by the attached functional groups. The carbon attached to the sulfonic acid group will typically appear at a different chemical shift compared to those attached to the amino and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of AHBSA provides valuable information about its functional groups. Key characteristic absorption bands are expected for the O-H, N-H, S=O, and S-O stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of AHBSA in a suitable solvent, such as water or ethanol, is expected to show absorption maxima characteristic of a substituted benzene ring. The position and intensity of these bands are influenced by the electronic transitions within the molecule and can be affected by the pH of the solution due to the protonation state of the functional groups. For instance, the UV-Vis spectrum of the related compound 4-aminophenol shows absorption maxima at 194 nm, 218 nm, and 272 nm.[3]

Thermal Properties and Stability

As indicated by the high decomposition temperature (≥300 °C), this compound is a thermally stable compound under normal conditions.[1] However, prolonged exposure to high temperatures will lead to its decomposition. The compound may also be sensitive to prolonged exposure to air and light, and it is recommended to store it in a cool, dark, and dry place.

Acid-Base Properties and pKa

Crystallography

The crystal structure of the hemihydrate of this compound has been determined to be monoclinic with the space group P2₁/n. The crystal packing is characterized by layers of zwitterionic molecules, with extensive hydrogen bonding between the ammonium, hydroxyl, and sulfonate groups, as well as the water molecule. This intricate network of hydrogen bonds contributes to the compound's crystalline nature and its physical properties.

Experimental Protocols for Property Determination

The following section outlines standardized experimental procedures for the determination of the key physical properties of this compound.

Melting Point and Decomposition Temperature Determination

Method: Capillary Melting Point Method

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 2 °C/min) and observe the sample through the magnifying lens.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the sample is completely liquid. This range is the melting point.

-

For compounds that decompose, record the temperature at which decomposition (e.g., charring, gas evolution) begins.

Figure 2: Workflow for Solubility Determination.

Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) containing a known internal standard (e.g., TMS). Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry KBr powder and pressing the mixture into a transparent disk. [4]Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. Acquire the IR spectrum over the appropriate wavenumber range.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., water, ethanol, or methanol). Record the absorbance spectrum over the desired wavelength range (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer.

Applications and Relevance of Physical Properties

The physical properties of this compound are directly relevant to its primary applications.

-

Azo Dye Synthesis: Its solubility in aqueous media, particularly under basic conditions where it can be diazotized, is crucial for its use as a coupling component in the synthesis of various azo dyes, such as Mordant Brown 33. [5]The amino and hydroxyl groups on the aromatic ring are key functionalities for the diazotization and coupling reactions.

-

Pharmaceutical Intermediates: The compound serves as a building block in the synthesis of more complex pharmaceutical molecules. [6][7]Its defined melting point and spectroscopic profile are essential for quality control and reaction monitoring during these synthetic processes. The solubility and pKa values are important considerations for reaction conditions and purification procedures.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. [1]It is also an irritant. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

-

PubChem. 3-Amino-4-hydroxybenzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

Capital Resin Corporation. How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Grokipedia. Mordant brown 33. [Link]

-

Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions. National Institutes of Health. [Link]

- Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

-

SSERC. Melting point determination. [Link]

-

ResearchGate. Amino-Acid Decomposition Temperatures According to the Literature.[8] [Link]

-

ResearchGate. UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. [Link]

-

Helsinki University. Quick User Guide for FT-IR. [Link]

-

University of the West Indies. Sample preparation for FT-IR. [Link]

-

Mettler Toledo. Melting Point Determination. [Link]

-

Wikipedia. Mordant brown 33. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. [Link]

-

The Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

-

Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. National Institutes of Health. [Link]

-

SSERC. Melting point determination. [Link]

-

World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubMed. Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

ResearchGate. UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... [Link]

-

SIELC Technologies. 4-Aminophenol. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

ResearchGate. UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Wikipedia. 4-Aminophenol. [Link]

Sources

- 1. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 4. shimadzu.com [shimadzu.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

4-Amino-3-hydroxybenzenesulfonic acid chemical structure

An In-depth Technical Guide to 4-Amino-3-hydroxybenzenesulfonic Acid: Structure, Properties, and Applications

Introduction

This compound (CAS No: 98-37-3) is a substituted aromatic compound of significant interest in synthetic chemistry.[1][2][3][4] While commonly referred to by this name, its IUPAC designation is 3-Amino-4-hydroxybenzenesulfonic acid.[1] This distinction arises from IUPAC nomenclature rules that prioritize the principal functional group, in this case, the sulfonic acid. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development. Its primary utility lies in its role as a versatile intermediate for the synthesis of dyes and pharmaceuticals.[1][5]

Molecular Structure and Identification

The functionality and reactivity of this compound are directly derived from the specific arrangement of its three functional groups—amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H)—on a central benzene ring.

Core Chemical Structure

The molecule features a benzene ring substituted at positions 1, 2, and 4 (based on the sulfonic acid group at position 1). The hydroxyl group is positioned ortho to the amino group, and the sulfonic acid group is para to the hydroxyl group. This specific arrangement influences the electronic properties of the aromatic ring and dictates the compound's reactivity, particularly in electrophilic substitution and diazotization reactions.

In its solid, crystalline state, the compound exists as a zwitterion, where the acidic proton from the sulfonic acid group protonates the basic amino group, forming an internal salt (-SO₃⁻ and -NH₃⁺). This zwitterionic character is a critical factor governing its physical properties.[6]

Caption: 2D structure of 3-Amino-4-hydroxybenzenesulfonic acid.

Crystallographic and Spectroscopic Characterization

Crystal Structure Analysis: The compound typically crystallizes as a hemihydrate.[6] X-ray diffraction studies have revealed a monoclinic crystal structure belonging to the space group P2₁/n.[6] The asymmetric unit contains two zwitterionic molecules of the sulfonic acid and one water molecule.[6] The crystal packing is characterized by layers of nearly coplanar phenyl rings, with the polar functional groups (-NH₃⁺, -OH, -SO₃⁻) oriented towards adjacent layers. This arrangement facilitates an extensive three-dimensional network of hydrogen bonds between the zwitterions and the water molecule, which is the primary reason for its high melting point and limited solubility in nonpolar solvents.[6]

Spectroscopic Data: While detailed spectral data is cataloged in databases, a general analysis is instructive. The infrared (IR) spectrum of this compound is expected to show characteristic absorption bands for the different functional groups. Strong, broad bands would appear for the O-H (hydroxyl) and N-H (ammonium) stretching vibrations, often overlapping in the 3000-3500 cm⁻¹ region. The S=O stretching vibrations of the sulfonate group would produce strong, characteristic peaks around 1040 cm⁻¹ and 1180 cm⁻¹.

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is crucial.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-Amino-4-hydroxybenzenesulfonic acid | [1] |

| CAS Number | 98-37-3 | [1][2][3][4] |

| Molecular Formula | C₆H₇NO₄S | [1][2][4] |

| Molecular Weight | 189.19 g/mol | [2][4] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)N)O | [1] |

| InChI | InChI=1S/C6H7NO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H,9,10,11) | [1][2] |

| InChIKey | ULUIMLJNTCECJU-UHFFFAOYSA-N | [1][2] |

| Common Synonyms | 2-Aminophenol-4-sulfonic acid, 4-Hydroxymetanilic acid, o-Aminophenol-p-sulfonic acid | [1][2][3] |

Physicochemical Properties

The physical properties of the compound are a direct consequence of its complex, zwitterionic structure and extensive intermolecular hydrogen bonding.

| Property | Value | Rationale & Remarks | Source(s) |

| Appearance | Rhombic brown crystals; orange to dark red solid. | The color is typical for substituted anilines, which can oxidize and darken upon exposure to air and light. | [1][3][6] |

| Melting Point | ≥300 °C (decomposes) | The high melting point is indicative of a stable, salt-like crystal lattice formed by the zwitterionic molecules and strong intermolecular hydrogen bonds. Some sources report 155-156 °C, which may refer to a different polymorphic form or an impurity. | [2][3][6] |

| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 21.5 °C). Practically insoluble in ethanol and diethyl ether. | While the polar groups and zwitterionic nature suggest water solubility, the strong crystal lattice energy must be overcome. The nonpolar benzene ring limits solubility in polar solvents, and the polar groups limit it in nonpolar solvents. | [1][3][6] |

| Density | ~1.65 g/cm³ | Reflects efficient packing of the molecules in the solid state. | [6] |

| Stability | May be sensitive to prolonged exposure to air. Incompatible with strong oxidizing agents, acids, and bases. | The aminophenol moiety is susceptible to oxidation. As an amphoteric substance, it will react with both strong acids and bases. | [1][3][7] |

Synthesis and Reaction Chemistry

The most direct and industrially relevant synthesis involves the electrophilic sulfonation of 2-aminophenol (o-aminophenol).

Primary Synthesis Pathway

This method involves reacting 2-aminophenol directly with sulfuric acid.[5] The hydroxyl and protonated amino groups are ortho-, para-directing activators. The sulfonation occurs para to the powerful hydroxyl directing group, leading to the desired product. This pathway is efficient and avoids the use of harsh reducing agents like iron powder, which are common in older methods that started from nitrated precursors.[5]

Caption: Synthesis workflow for 3-Amino-4-hydroxybenzenesulfonic acid.

Experimental Protocol: Laboratory-Scale Synthesis via Sulfonation

This protocol is a representative procedure for the synthesis described above.

-

Safety Precaution: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, carefully add 2-aminophenol (0.1 mol).

-

Addition of Sulfuric Acid: Slowly and with continuous stirring, add concentrated sulfuric acid (e.g., 98%, 0.15 mol) to the flask. The addition is exothermic; use an ice bath to maintain the temperature below 50 °C.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 110-120 °C using an oil bath. Maintain this temperature for 4-6 hours. The mixture will become a thick paste.

-

Reaction Quench and Isolation: Allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it several times with cold deionized water to remove any residual sulfuric acid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The final product should be an orange to brown crystalline solid.

Rationale: The use of excess sulfuric acid acts as both a reactant and a solvent. The high reaction temperature is necessary to overcome the activation energy for the sulfonation of the deactivated (protonated) aromatic ring. Quenching in ice water causes the product to precipitate due to its low water solubility, providing an effective method for isolation.

Applications in Research and Industry

The unique arrangement of functional groups makes this compound a valuable building block in several areas.

-

Dye Intermediate: This is its most significant application.[1][5] The primary aromatic amine group can be readily converted into a diazonium salt. This salt is a key electrophile in azo coupling reactions, where it reacts with electron-rich coupling components (like phenols or anilines) to form a wide variety of azo dyes, which are known for their vibrant colors and are used extensively in the textile industry.

-

Pharmaceutical Synthesis: The compound serves as a scaffold or precursor in the synthesis of more complex pharmaceutical agents.[1] The different functional groups offer multiple points for chemical modification.

-

Biocatalysis and Green Chemistry: Recent research has demonstrated its use as a substrate in laccase-mediated reactions. For example, it is used in the enzymatic synthesis of phenoxazine compounds, which have applications as high-intensity colorants and possess antioxidative properties. This highlights its potential in developing more sustainable chemical processes.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified as a hazardous substance.

| Hazard Class | GHS Classification | Remarks | Source(s) |

| Skin Corrosion/Irritation | Category 1B / Category 2 | Causes severe skin burns and irritation. Prolonged contact must be avoided. | [1][3] |

| Eye Damage/Irritation | Category 1 / Category 2 | Causes serious eye damage. Immediate and thorough rinsing is critical upon exposure. | [1][3] |

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against splashes. A lab coat is mandatory.

-

Handling: Avoid creating dust. Use appropriate tools for transferring the solid. Do not eat, drink, or smoke in the handling area.[8]

-

After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][8]

-

First Aid (Skin Contact): Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][8]

-

First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated clothing and materials should be sealed in a labeled, vapor-tight plastic bag for proper disposal.[1]

Conclusion

3-Amino-4-hydroxybenzenesulfonic acid is a fundamentally important chemical intermediate whose properties are dictated by its unique trifunctional, zwitterionic structure. Its high melting point, specific solubility profile, and reactivity are all logical consequences of its extensive intermolecular hydrogen bonding and the interplay of its amino, hydroxyl, and sulfonic acid groups. A thorough understanding of this structure-property relationship is essential for its safe handling and effective use in the synthesis of dyes, pharmaceuticals, and other advanced materials.

References

-

PubChem. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid. American Chemical Society. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

-

Wikipedia. (n.d.). 3-Amino-4-hydroxybenzolsulfonsäure. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-AMino-4-hydroxybenzenesulfonic Acid Hydrate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 3-Amino-4-hydroxybenzenesulfonic Acid. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

- 1. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 6. 3-Amino-4-hydroxybenzolsulfonsäure – Wikipedia [de.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

Introduction: Understanding the Critical Role of Solubility

An In-depth Technical Guide to the Solubility of 4-Amino-3-hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 98-37-3), also known as 2-aminophenol-4-sulfonic acid, is a key chemical intermediate utilized in the synthesis of various dyes and potentially in the development of novel pharmaceutical compounds.[1] For professionals in research and drug development, a thorough understanding of a compound's solubility is paramount. Solubility dictates a molecule's behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides a comprehensive overview of the known solubility data for this compound, clarifies existing discrepancies in public data, and presents a field-proven protocol for its experimental determination.

Part 1: Physicochemical Profile of this compound

A foundational understanding of a molecule's physical and chemical properties is essential for interpreting its solubility characteristics.

| Property | Value | Source(s) |

| CAS Number | 98-37-3 | [2] |

| Molecular Formula | C₆H₇NO₄S | [2] |

| Molecular Weight | 189.19 g/mol | [2] |

| Appearance | Rhombic brown crystals / Brown solid | [1][3] |

| Melting Point | ≥300 °C (decomposes) | [1][2] |

Part 2: Aqueous Solubility Profile

The solubility of this compound in aqueous media is a subject of considerable nuance, with conflicting reports in various databases. This section aims to provide clarity by synthesizing the available data and explaining the underlying chemical principles.

Quantitative Data in Neutral Water

Multiple authoritative sources report a very low solubility for this compound in water at or near neutral pH and room temperature.

| Solubility Value | Temperature | Source(s) |

| < 1 mg/mL | 21.5 °C (70.7 °F) | [3][4] |

| < 0.1 g/100 mL | 21.5 °C | [1][5][6] |

These values consistently classify the compound as "insoluble" or "sparingly soluble" in neutral aqueous solutions under standard conditions.[4]

The Decisive Influence of pH: A Zwitterionic Perspective

The primary reason for the low aqueous solubility and the discrepancies in qualitative descriptions is the molecule's zwitterionic nature. This compound possesses both a highly acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂).

-

Sulfonic Acid Group: This is a strong acid, expected to be deprotonated (as -SO₃⁻) across a wide pH range. The predicted pKa for this group is exceptionally low, around -0.81.[1]

-

Amino Group: This is a weak base, which will be protonated (as -NH₃⁺) in acidic conditions. For comparison, the pKa of the amino group in the related compound sulfanilic acid is approximately 3.23.[7][8][9]

-

Hydroxyl Group: The phenolic hydroxyl group (-OH) is weakly acidic and will deprotonate under alkaline conditions. The pKa for the hydroxyl group in the related 4-hydroxybenzenesulfonic acid is about 9.11.[10][11]

At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. In this zwitterionic state (-O₃S-C₆H₃(OH)-NH₃⁺), the strong intermolecular electrostatic attractions between molecules lead to a stable crystal lattice, resulting in minimal solubility.

The solubility is expected to increase significantly under both acidic and alkaline conditions:

-

In strong acid (low pH): The amino group is protonated (-NH₃⁺), leading to a net positive charge on the molecule. This cationic species exhibits enhanced solubility due to favorable interactions with water.

-

In strong base (high pH): The hydroxyl group is deprotonated (-O⁻), resulting in a net negative charge. This anionic species is also more soluble.

This pH-dependent behavior explains reports of the compound being "soluble in alkaline solution" and "soluble in hot water," as temperature can overcome the lattice energy, and alkalinity ensures the molecule is in a charged, more soluble state.[1]

Caption: Predicted pH-dependent forms and their relative aqueous solubility.

Part 3: Solubility in Organic Solvents

There is a notable lack of quantitative solubility data for this compound in common organic solvents. However, based on its molecular structure and data from analogous compounds, a qualitative assessment can be made.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Given its polar functional groups and zwitterionic character, some solubility might be expected, but it is likely to be limited. Many amino acids exhibit reduced solubility as the concentration of alcohol in an aqueous solution increases.[12] The related sulfanilic acid is reported to be insoluble in alcohol.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally effective at dissolving polar, multifunctional compounds. It is plausible that this compound exhibits higher solubility in solvents like DMSO compared to alcohols, though experimental verification is required.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The compound is expected to be virtually insoluble in non-polar solvents due to the significant mismatch in polarity.

Recommendation: For applications requiring non-aqueous solutions, it is imperative for researchers to experimentally determine the solubility in the specific solvent of interest.

Part 4: Authoritative Protocol for Experimental Solubility Determination

To address the data gaps and provide a reliable method for generating application-specific solubility data, this section details the Shake-Flask Method , which is the gold-standard for determining thermodynamic equilibrium solubility and is consistent with OECD Guideline 105 .[13]

Principle of the Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique. This concentration represents the equilibrium solubility.[14]

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation of the Test System:

-

Add an amount of solid this compound to a known volume of the desired solvent (e.g., purified water, buffer of specific pH, ethanol) in a sealable, inert container (e.g., glass flask with a screw cap).

-

Causality: An excess of solid is critical to ensure that the solution becomes saturated and is in equilibrium with the solid phase.[14]

-

-

Equilibration:

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period. A minimum of 24 hours is recommended, with samples potentially taken at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[14]

-

Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process. A constant temperature is crucial as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand at the test temperature to let larger particles settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the dissolved solute from the undissolved solid. This is a critical step to prevent falsely elevated results. The preferred methods are:

-

Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the solid.

-

Filtration: Filter the sample through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE syringe filter). Pre-saturating the filter by discarding the first portion of the filtrate is a best practice to mitigate solute adsorption.

-

-

Causality: Any suspended solid particles in the analyzed sample will be measured as "dissolved," leading to a significant overestimation of solubility.

-

-

Analysis and Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical method.

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Quantify the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculate the original solubility in the saturated solution by applying the dilution factor.

-

Causality: A robust, validated analytical method with a proper calibration curve is essential for accurate and trustworthy quantification.

-

Conclusion

References

-

PubChem. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385. National Center for Biotechnology Information. [Link]

-

ChemSrc. 2-Aminophenol-4-sulfonic acid CAS#: 98-37-3. [Link]

-

ChemSrc. 2-Aminophenol-4-sulfonic acid | CAS#:98-37-3. [Link]

-

Wikipedia. Sulfanilic acid. Wikimedia Foundation. [Link]

- Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Ataman Kimya. 4-AMINOBENZENESULFONIC ACID. [Link]

-

ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]

- Oltra, J. E., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs.

-

Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

- Houen, G., et al. (1999). The solubilities of denatured proteins in different organic solvents. SciSpace.

Sources

- 1. 2-Aminophenol-4-sulfonic acid | 98-37-3 [chemicalbook.com]

- 2. 3-Amino-4-hydroxybenzenesulfonic acid technical, = 95 T 98-37-3 [sigmaaldrich.com]

- 3. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINOPHENOL-4-SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Aminophenol-4-sulfonic acid | CAS#:98-37-3 | Chemsrc [chemsrc.com]

- 7. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 8. Sulfanilic acid | 121-57-3 [chemicalbook.com]

- 9. Sulfanilic Acid|99% Purity|For Research Use Only [benchchem.com]

- 10. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]

- 11. 4-Hydroxybenzenesulfonic acid | 98-67-9 | Benchchem [benchchem.com]

- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 13. 3-AMino-4-hydroxybenzenesulfonic Acid Hydrate | C6H9NO5S | CID 70700142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]

A Senior Application Scientist's Guide to the Spectral Analysis of 4-Amino-3-hydroxybenzenesulfonic Acid

Introduction

4-Amino-3-hydroxybenzenesulfonic acid (CAS 98-37-3), also known as 2-aminophenol-4-sulfonic acid, is a substituted aromatic compound of significant interest in the manufacturing of dyes and as an intermediate in various chemical syntheses.[1] Its structure, featuring an electron-donating hydroxyl (-OH) group, an electron-donating amino (-NH₂) group, and a strongly electron-withdrawing sulfonic acid (-SO₃H) group on a benzene ring, results in a unique and informative spectral profile. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this molecule. The narrative is structured from the perspective of experimental design and interpretation, explaining the causality behind methodological choices and providing field-proven insights for researchers and drug development professionals. The molecule's amphoteric nature, capable of forming zwitterions, makes its spectral behavior, particularly in response to pH, a key focus of this analysis.[2]

Molecular Structure and Analytical Workflow

A comprehensive spectral analysis provides unambiguous structural confirmation and purity assessment. The workflow involves a multi-technique approach where each method offers complementary information about the molecule's electronic, vibrational, and nuclear magnetic properties.

Caption: Overall workflow for the comprehensive spectral analysis.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful tool for characterizing the conjugated π-electron system of the benzene ring. The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The positions and intensities of these absorption bands are exquisitely sensitive to the nature of the substituents and the pH of the medium.

Expert Insights & Predicted Spectral Features

The benzene ring and its substituents constitute the primary chromophore. We anticipate observing π → π* transitions, characteristic of aromatic systems. The key to a meaningful analysis lies in understanding the influence of pH. The amino and phenolic groups have pKa values that allow for different ionic species to exist in solution: a cationic form in strong acid, a zwitterionic/neutral form around neutral pH, and anionic forms in base.

Caption: Predicted ¹H NMR assignments for the aromatic protons.

Experimental Protocol: ¹H and ¹³C NMR

The primary objective is to achieve complete dissolution and maintain field homogeneity for high-resolution spectra.

-

Sample Preparation:

-

Weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) directly into a clean, dry NMR tube. [2] * Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube securely and gently vortex or invert until the sample is fully dissolved. If solubility is an issue, gentle warming in a water bath may be required. It is best to dissolve in a separate vial and filter the solution into the NMR tube to remove any particulates.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. Typically 8-16 scans are sufficient.

-

Set the spectral width to cover a range from approximately -1 to 14 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₅ at ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set the spectral width to cover a range from approximately 0 to 200 ppm.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (DMSO-d₆ at ~39.52 ppm).

-

Data Summary (Predicted)

| Spectrum | Signal | Predicted δ (ppm) | Splitting | Assignment |

| ¹H NMR | 1 | ~7.5 - 7.8 | dd | H-5 |

| 2 | ~7.0 - 7.3 | d | H-2 | |

| 3 | ~6.7 - 6.9 | d | H-6 | |

| 4, 5, 6 | Variable | Broad s | -OH, -NH₂, -SO₃H | |

| ¹³C NMR | 1 | ~145 - 155 | s | C-4 (C-OH) |

| 2 | ~135 - 145 | s | C-3 (C-NH₂) | |

| 3 | ~130 - 140 | s | C-1 (C-SO₃H) | |

| 4, 5, 6 | ~110 - 130 | s | C-2, C-5, C-6 |

Conclusion

The comprehensive spectral analysis of this compound requires a synergistic application of UV-Vis, FTIR, and NMR spectroscopy. UV-Vis spectroscopy, particularly when performed as a function of pH, reveals the electronic behavior of its conjugated system and its different ionic forms. FTIR provides rapid and definitive confirmation of the key functional groups—hydroxyl, amino, and sulfonic acid—and offers insights into the solid-state structure through hydrogen bonding patterns. Finally, ¹H and ¹³C NMR spectroscopy delivers the ultimate structural proof, mapping out the precise carbon-hydrogen framework and confirming the 1,2,4-trisubstitution pattern on the aromatic ring. This integrated approach, combining predictive analysis with rigorous experimental protocols, provides the authoritative data required by researchers and drug development professionals for structural verification and quality control.

References

-

Shimadzu. KBr Pellet Method. Shimadzu Corporation. [Link]

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons. Applied Analytics, Inc. [Link]

-

ResearchGate. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h.... ResearchGate. [Link]

-

ResearchGate. UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.... ResearchGate. [Link]

-

National Center for Biotechnology Information. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. National Library of Medicine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). HMDB. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. SIELC. [Link]

-

ResearchGate. FTIR spectra of 4-aminophenol and Cu(II) complex. ResearchGate. [Link]

-

National Center for Biotechnology Information. 3-Amino-4-hydroxybenzenesulfonic acid. PubChem. [Link]

-

ResearchGate. Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. ResearchGate. [Link]

-

ChemBK. 3-AMINO-4-HYDROXYBENZENE-4-SULFONIC ACID HYDRATE. ChemBK. [Link]

-

ResearchGate. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. [Link]

-

Wikipedia. 3-Amino-4-hydroxybenzolsulfonsäure. Wikipedia. [Link]

-

National Center for Biotechnology Information. 3-AMino-4-hydroxybenzenesulfonic Acid Hydrate. PubChem. [Link]

-

Chemsrc. 2-Aminophenol-4-sulfonic acid | CAS#:98-37-3. Chemsrc. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of Cambridge. How to Prepare Samples for NMR. Department of Chemistry. [Link]

Sources

synthesis of 4-Amino-3-hydroxybenzenesulfonic acid from o-aminophenol

An In-depth Technical Guide to the Synthesis of 4-Amino-3-hydroxybenzenesulfonic Acid from o-Aminophenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal intermediate in the pharmaceutical and dye industries. The primary focus is on the direct sulfonation of o-aminophenol, a streamlined and efficient synthetic route. This document delves into the underlying reaction mechanisms, provides a detailed, field-tested experimental protocol, and discusses the critical process parameters that govern reaction yield and product purity. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

This compound (CAS No: 98-37-3) is an aromatic sulfonic acid whose molecular architecture is of significant interest in organic synthesis.[1][2] Its trifunctional nature—possessing amino, hydroxyl, and sulfonic acid groups—makes it a versatile building block for more complex molecules. In the pharmaceutical landscape, this compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including antagonists for the somatostatin receptor subtype 5 (SST5R) and components for novel therapeutic agents.[3] Its utility also extends to the dye industry, where it functions as an important intermediate.[4]

This guide focuses on the direct sulfonation of o-aminophenol. This method is advantageous due to its straightforwardness and atom economy, presenting a more environmentally benign alternative to older, multi-step processes that often involved hazardous reagents like iron powder for reduction steps.[4] By providing a detailed exploration of this synthesis, we aim to equip scientists with the knowledge to confidently execute and optimize this critical chemical transformation.

Physicochemical Properties of this compound

A thorough understanding of the target compound's properties is fundamental for its synthesis, purification, and handling.

| Property | Value | Source |

| IUPAC Name | 3-Amino-4-hydroxybenzenesulfonic acid | [1] |

| CAS Number | 98-37-3 | [2] |

| Molecular Formula | C₆H₇NO₄S | [1] |

| Molecular Weight | 189.19 g/mol | [2] |

| Appearance | Rhombic brown crystals | [2] |

| Melting Point | 155-156 °C | [2] |

| Water Solubility | <0.1 g/100 mL at 21.5 °C | [2] |

| Stability | Stable, but may be sensitive to prolonged air exposure. | [2] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [2] |

The Chemistry of Synthesis: Mechanism and Rationale

The is a classic example of electrophilic aromatic substitution. The reaction proceeds by treating o-aminophenol with concentrated sulfuric acid.

Reaction Mechanism

The reaction is driven by the generation of the electrophile, sulfur trioxide (SO₃), which is present in fuming sulfuric acid or formed in equilibrium in concentrated sulfuric acid. The benzene ring of o-aminophenol, rich in electrons, acts as the nucleophile.

-

Electrophile Activation : The hydroxyl (-OH) and amino (-NH₂) groups on the o-aminophenol ring are strong activating, ortho-, para-directing groups. They increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.

-

Nucleophilic Attack : The electron-rich ring attacks the sulfur trioxide electrophile. The directing effects of the -OH and -NH₂ groups are crucial. The sulfonation occurs at the C4 position (para to the hydroxyl group and meta to the amino group). This regioselectivity is dictated by the powerful para-directing influence of the hydroxyl group, which overrides the ortho-, para-directing effect of the amino group, and is sterically favored.

-

Rearomatization : The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to a base (like HSO₄⁻) to restore the aromaticity of the ring, yielding the final product.

Synthesis Pathway Diagram

The following diagram illustrates the direct sulfonation of o-aminophenol.

Sources

- 1. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

4-Amino-3-hydroxybenzenesulfonic acid MSDS and safety precautions

<An In-Depth Technical Guide to the Safe Handling of 4-Amino-3-hydroxybenzenesulfonic acid

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the hazards and necessary safety protocols for handling this compound (CAS No. 98-37-3). The information herein is synthesized from multiple authoritative safety data sheets (SDS) to ensure a robust and reliable overview. The core principle of laboratory safety is proactive risk mitigation; understanding the causality behind safety protocols is paramount to achieving this.

Core Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The primary risks associated with this compound are dermal and ocular irritation.[2][3] From a practical standpoint, the primary risk during routine laboratory operations such as weighing and dissolution is exposure to the solid powder, which can cause significant irritation upon contact.

The consensus GHS classification from multiple suppliers is summarized below.[2][3][4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |

Data sourced from multiple safety data sheets.[2][3][4]

While some sources provide aggregated data suggesting more severe classifications like "Causes severe skin burns and eye damage" (H314) from a subset of notifications, the most consistent classification is Category 2 irritation.[1] However, this discrepancy underscores a critical principle: always treat a chemical with the caution merited by its highest potential hazard classification. The acidic nature of the sulfonic acid group warrants significant respect for its corrosive potential.[1][5]

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE. The causality is simple: engineering controls are designed to minimize exposure, while PPE serves as the final barrier of protection.

Engineering Controls

-

Ventilation: All manipulations of solid this compound should be performed in a well-ventilated area.[6][7] For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory to prevent inhalation.[7]

-

Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[6][7] Proximity is key for an effective emergency response.

Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is directly dictated by the identified hazards of skin and eye irritation.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles.[2] | Protects against splashes and airborne particles. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[8] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[2] | Gloves must be inspected for integrity before each use. Proper glove removal technique (without touching the outer surface) is critical to prevent skin contamination. |

| Skin and Body Protection | Laboratory coat.[6] | A fully buttoned lab coat provides a primary barrier against accidental spills. For larger scale work, chemical-protective clothing may be warranted.[8] |

| Respiratory Protection | NIOSH-approved N95 dust mask.[4] | Required only if engineering controls (fume hood) are not available or insufficient to control dust generation.[4][6] |

Safe Handling, Storage, and Disposal Protocols

Protocol for Safe Handling

This protocol is designed as a self-validating system to minimize exposure during routine laboratory use.

-

Preparation: Before handling, ensure the work area is clean, a chemical fume hood is operational, and the required PPE is donned correctly. Verify the location of the nearest safety shower and eyewash station.

-

Weighing and Transfer: Conduct all weighing and transfer operations of the solid material inside a fume hood to contain any dust.

-

Handling: Avoid all direct contact with skin, eyes, and clothing.[2][9] After handling, wash hands and face thoroughly with soap and water.[2]

-

Housekeeping: Maintain good industrial hygiene and safety practices.[6] Clean up any minor spills promptly according to the accidental release measures outlined below.

Storage Integrity

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

-

Conditions: Store in a dry, cool, and well-ventilated place.[6][10] Keep containers tightly closed to prevent moisture absorption and contamination.[10][11]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6][9] Storing acids and bases together creates a significant risk of a highly exothermic and uncontrolled reaction. Sulfonic acids, in general, should be stored away from combustible materials.[8][11][12]

Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.

-

Containerization: Dispose of waste in a dedicated, clearly labeled hazardous waste container.[6][12]

-

Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[11]

-

Disposal: Do not dispose of this material down the drain.[5][12] Arrange for pickup by a licensed waste disposal company.[6]

Emergency Procedures: A Validated Response Workflow

In the event of an exposure or spill, a rapid and correct response is critical. The following workflows are designed to be decisive and effective.

Exposure Response

The following diagram outlines the decision-making process for personnel exposure.

Caption: Emergency response workflow for personnel exposure.

Accidental Release (Spill) Protocol

This protocol ensures containment, cleanup, and verification.

-

Evacuate & Isolate: Immediately evacuate unnecessary personnel and isolate the spill area.[11][13]

-

Assess: Determine the extent of the spill and whether it is safe to clean up without specialized assistance.

-

Containment (for solid spills): Dampen the spilled solid material with water to prevent it from becoming airborne.[13] CAUTION: Do not use large amounts of water that could cause the material to spread.

-

Cleanup: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste disposal.[13] Use absorbent paper dampened with water to pick up the remaining residue.[13]

-

Decontamination: Wash all contaminated surfaces with a strong soap and water solution.[13]

-

Validation: Do not re-enter the area without protective equipment until it has been verified as properly cleaned.[13]

-

Disposal: Seal all contaminated cleaning materials (gloves, absorbent paper, etc.) in a vapor-tight plastic bag for eventual disposal as hazardous waste.[13]

Toxicological and Physical Properties

A comprehensive understanding of a substance's properties is fundamental to a thorough risk assessment.

Toxicological Summary

The primary toxicological concerns are irritation to the skin and eyes.[2] There is currently no data to suggest that the substance is a carcinogen, mutagen, or reproductive toxin.[2][7] It is not considered to be persistent, bioaccumulative, or toxic (PBT) to the environment.[2]

Physical and Chemical Data

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98-37-3 | [4] |

| Molecular Formula | C₆H₇NO₄S | [3] |

| Molecular Weight | 189.19 g/mol | [4] |

| Appearance | Orange to Amber to Dark red powder/crystal | [3] |

| Melting Point | ≥300 °C (decomposes) | [3][4] |

| Solubility | Insoluble in water | [13] |

Conclusion

This compound is a valuable laboratory reagent that can be handled safely by adhering to the principles of risk assessment and mitigation. The core hazards are skin and eye irritation, which can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and diligent safe handling practices. The protocols and workflows outlined in this guide provide a self-validating framework for researchers and scientists to operate safely and effectively.

References

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzenesulfonic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid. PubChem. Retrieved from [Link]

-

Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. Available at: [Link]

-

Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. Available at: [Link]

-

University of California, Merced. (2012, October 19). Standard Operating Procedure: Sulfuric acid. Environmental Health and Safety. Available at: [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. Available at: [Link]

Sources

- 1. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-Amino-4-hydroxybenzenesulfonic Acid | 98-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-氨基-4-羟基苯磺酸 technical, ≥95% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. capitalresin.com [capitalresin.com]

- 9. fishersci.com [fishersci.com]

- 10. westlab.com.au [westlab.com.au]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 13. 2-AMINOPHENOL-4-SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 4-Amino-3-hydroxybenzenesulfonic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxybenzenesulfonic acid, a key chemical intermediate, holds a significant position in the landscape of industrial chemistry and pharmaceutical development. This guide provides a comprehensive overview of this compound, from its historical roots and discovery to its synthesis, chemical properties, and diverse applications. With a focus on scientific integrity and practical insights, this document is intended to be an essential resource for professionals in the chemical and pharmaceutical sciences.

Historical Perspective and Discovery

While the precise moment of its first synthesis is not prominently documented in readily available literature, the history of this compound is intrinsically linked to the development of synthetic dyes and sulfonated aromatic compounds in the late 19th century. The exploration of aniline and its derivatives during this period laid the groundwork for the creation of a vast array of new chemical entities. Early synthetic routes were often complex and involved multiple steps with significant environmental impact. One such historical method involved the sulfonation, nitration, hydrolysis, and subsequent reduction of chlorobenzene.[1] This multi-stage process was not only lengthy but also utilized harsh reagents and produced considerable waste, reflecting the nascent state of chemical synthesis at the time.[1]

The evolution of synthetic organic chemistry has since led to more efficient and environmentally benign methods for the production of this compound, moving away from these older, more hazardous processes.

Chemical Properties and Characterization

This compound is an off-white to brown crystalline solid.[2] It is a zwitterionic compound, exhibiting both acidic and basic properties due to the presence of the sulfonic acid and amino groups, respectively. This contributes to its relatively high melting point and its solubility characteristics.

| Property | Value | Source |

| CAS Number | 98-37-3 | [2] |

| Molecular Formula | C₆H₇NO₄S | [2] |

| Molecular Weight | 189.19 g/mol | [2] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Slightly soluble in water | [2] |

| Appearance | Off-white to brown crystalline powder | [2][3] |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available through public databases such as PubChem, providing a comprehensive spectroscopic fingerprint for identification and characterization.[2]

Synthesis of this compound

The synthesis of this compound has evolved to improve yield, purity, and environmental safety.

Modern Synthetic Route: Sulfonation of o-Aminophenol

A widely used and more direct method involves the sulfonation of ortho-aminophenol with sulfuric acid.[1] This process is significantly more streamlined than the historical methods.

Reaction Scheme:

Caption: Sulfonation of o-aminophenol to yield this compound.

Detailed Experimental Protocol:

A detailed protocol for a similar sulfonation reaction is described in a patent, which can be adapted for the synthesis of this compound.[1] The general steps are as follows:

-

Reaction Setup: o-Aminophenol is added to concentrated sulfuric acid in a suitable reaction vessel equipped with stirring and temperature control.

-

Sulfonation: The mixture is heated to a specific temperature (e.g., 50-60°C) and maintained for several hours to allow for the completion of the sulfonation reaction.[1]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve dilution with water and subsequent crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain a high-purity final product.

-

Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as HPLC, melting point determination, and spectroscopic methods (NMR, IR, MS).[1]

Historical Synthetic Route: From Chlorobenzene

For historical context, the older, multi-step synthesis starting from chlorobenzene highlights the advancements in chemical synthesis.[1] This process involved:

-

Sulfonation of chlorobenzene.

-

Nitration of the resulting chlorobenzenesulfonic acid.

-

Hydrolysis to replace the chlorine atom with a hydroxyl group.

-

Reduction of the nitro group to an amino group.

This pathway was inefficient and generated significant environmental waste, particularly from the use of iron powder for the reduction step.[1]

Applications of this compound

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the dye and pharmaceutical industries.

Dyestuff Intermediate

As an aromatic amine containing both a hydroxyl and a sulfonic acid group, it is a valuable precursor for the synthesis of various azo dyes.[4] The amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors. The sulfonic acid group imparts water solubility to the final dye molecule, which is a crucial property for textile dyeing applications.

Azo Dye Synthesis Workflow:

Caption: General workflow for the synthesis of azo dyes.

Pharmaceutical Intermediate

This compound serves as a building block in the synthesis of various pharmaceutical compounds. While direct, large-scale use in blockbuster drugs is not widely documented, its structural motifs are of interest in medicinal chemistry. For instance, the related compound 3-amino-4-hydroxy-benzenesulfonamide has been used to synthesize derivatives that act as carbonic anhydrase inhibitors with potential applications in cancer therapy.[5]

The synthesis of mesalazine (5-aminosalicylic acid), an anti-inflammatory drug used to treat inflammatory bowel disease, often involves starting materials with similar substitution patterns.[6][7] While not a direct precursor, the chemistry involved in the synthesis of this compound is relevant to the production of such pharmaceuticals.

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with a rich, albeit not always perfectly documented, history tied to the growth of the chemical industry. Its synthesis has evolved from cumbersome and environmentally taxing methods to more efficient and sustainable processes. Today, it remains a relevant and important intermediate, particularly in the synthesis of dyes and as a potential building block for novel pharmaceutical agents. This guide has provided a comprehensive technical overview intended to support the work of researchers and professionals in the ongoing exploration and application of this versatile chemical compound.

References

- CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google P

- US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google P

-

3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem. (URL: [Link])

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (URL: [Link])

- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google P

-

Sulfanilic acid - Wikipedia. (URL: [Link])

-

The Synthesis of Azo Dyes. (URL: [Link])

- CN117088784A - Synthesis method of mesalamine - Google P

-

Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids - ResearchGate. (URL: [Link])

-

Synthesis, Characterization, and Antibacterial Activity of Some Mesalazine Derivatives. (URL: [Link])

-

Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem - NIH. (URL: [Link])

- US5424403A - Preparation of aminoazo dyes - Google P

-

Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications - PMC - PubMed Central. (URL: [Link])

- CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google P

-

Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (URL: [Link])

-

Amino- or ammonium-containing sulfonic acid, phosphonic acid and carboxylic acid derivatives and their medical use - Patent US-10829506-B2 - PubChem. (URL: [Link])

- CN104072384A - Synthesis method of mesalazine - Google P

-

4-aminobenzenesulfonic acid: Significance and symbolism. (URL: [Link])

- US6218555B1 - Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof - Google P

-

Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies - MDPI. (URL: [Link])

-

Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (URL: [Link])

-

Mesalazine–PAMAM Nanoparticles for Transporter-Independent Intracellular Drug Delivery: Cellular Uptake and Anti-Inflammatory Activity - PMC - PubMed Central. (URL: [Link])

-

Biological Activity of Aminophosphonic Acids and Their Short Peptides - ResearchGate. (URL: [Link])

- An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine). (URL: )

-

4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765 - PubChem. (URL: [Link])

-

Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides - PubMed. (URL: [Link])

-

3-AMino-4-hydroxybenzenesulfonic Acid Hydrate | C6H9NO5S | CID 70700142 - PubChem. (URL: [Link])

-

Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - Frontiers. (URL: [Link])

-

Synthesis and Characterization of 4-Hydroxy-3-((2-Hydroxy-3-Methoxybenzylidene)Amino)Benzenesulfonic Acid and Its Metal Complexes and their Antimicrobial Activity | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 2. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4-hydroxybenzenesulfonic Acid | 98-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. jocpr.com [jocpr.com]

- 5. Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies [mdpi.com]

- 6. Mesalazine–PAMAM Nanoparticles for Transporter-Independent Intracellular Drug Delivery: Cellular Uptake and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic [quickcompany.in]

theoretical studies on 4-Amino-3-hydroxybenzenesulfonic acid

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-Amino-3-hydroxybenzenesulfonic Acid

Foreword: Charting a Course for Theoretical Exploration

While a significant body of experimental and theoretical research exists for various isomers and derivatives of aminohydroxybenzenesulfonic acids, a specific focus on the theoretical properties of this compound remains a developing area in the scientific literature. This guide, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It is designed from the perspective of a senior application scientist, outlining a comprehensive theoretical and computational workflow to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging established computational chemistry protocols and drawing parallels from structurally related compounds, this document provides a robust framework for a self-validating theoretical study, enabling researchers to pioneer the characterization of this compound and unlock its potential applications.

Molecular Overview and Significance

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino (-NH₂), a hydroxyl (-OH), and a sulfonic acid (-SO₃H) group. The relative positions of these functional groups are anticipated to govern its physicochemical properties, including its acidity, reactivity, and intermolecular interactions. Its isomer, 3-amino-4-hydroxybenzenesulfonic acid, is utilized in the synthesis of dyes and as a reagent for creating antagonists for certain receptors.[1] Theoretical studies are paramount in predicting the behavior of the 4-amino-3-hydroxy isomer, offering insights into its potential as a novel building block in medicinal chemistry, materials science, and as a component in functional dyes.

Table 1: Computed Molecular Properties of 3-Amino-4-hydroxybenzenesulfonic acid (Isomer)

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄S | PubChem[2] |

| Molecular Weight | 189.19 g/mol | PubChem[2] |

| XLogP3 | -0.1 | PubChem[2] |

| Hydrogen Bond Donors | 3 | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Note: Data presented is for the isomer 3-Amino-4-hydroxybenzenesulfonic acid, as comprehensive theoretical data for the title compound is not yet widely available. This table serves as a baseline for comparative analysis.